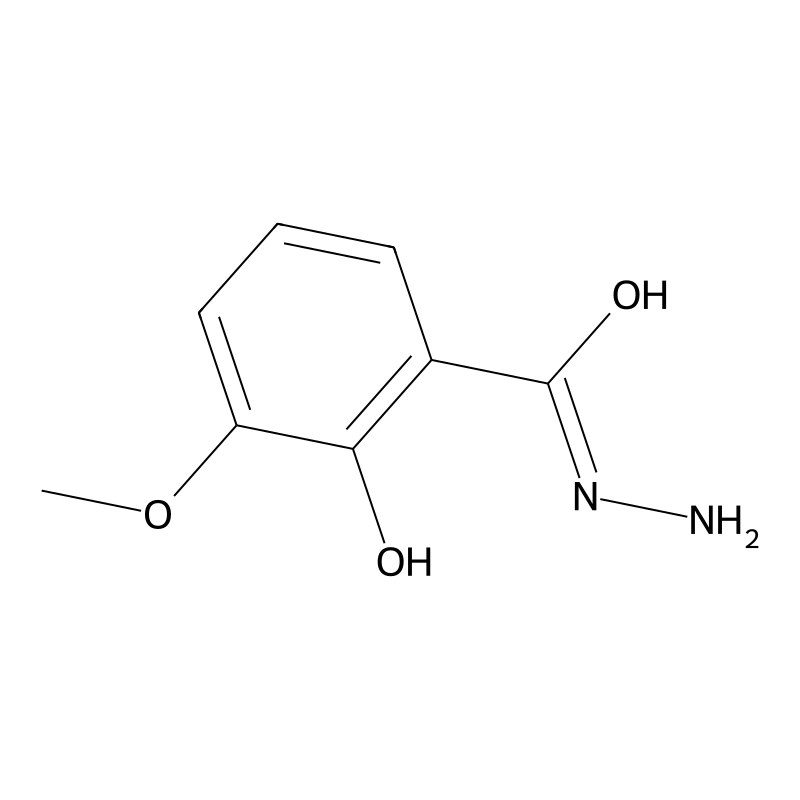

2-Hydroxy-3-methoxybenzohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tyrosinase Inhibition

Scientific Field: Biochemistry

Application Summary: 2-Hydroxy-3-methoxybenzohydrazide is used in the synthesis of vaniline–benzylidenehydrazine hybrids, which have been found to be potent tyrosinase inhibitors.

Methods of Application: The compound was synthesized with various substituents on the phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors.

Nonlinear Optical Material

Scientific Field: Material Science

Application Summary: 2-Hydroxy-3-methoxybenzohydrazide semicarbazone (HMBS) has been synthesized and used as a nonlinear optical (NLO) material.

Methods of Application: HMBS was synthesized from 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst.

2-Hydroxy-3-methoxybenzohydrazide, with the chemical formula C8H10N2O3, is an organic compound that belongs to the class of hydrazides. This compound features a benzene ring substituted with hydroxyl and methoxy groups, which contribute to its unique chemical properties. The presence of these functional groups enhances its solubility and reactivity, making it a subject of interest in various fields of chemistry and biology.

The reactivity of 2-hydroxy-3-methoxybenzohydrazide is primarily characterized by its ability to participate in condensation reactions, particularly with aldehydes to form hydrazones. For instance, it can react with various aromatic aldehydes to yield Schiff bases, which are known for their diverse biological activities. The general reaction can be represented as:

Additionally, this compound can undergo oxidation and reduction reactions depending on the substituents present on the benzene ring and the reaction conditions.

2-Hydroxy-3-methoxybenzohydrazide exhibits significant biological activity, particularly as an antimicrobial and antioxidant agent. Studies have shown that derivatives of hydrazides can inhibit various enzymes, such as urease, which is crucial for the survival of certain pathogens. The structure-activity relationship indicates that electron-donating groups enhance enzyme inhibition, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria .

The synthesis of 2-hydroxy-3-methoxybenzohydrazide typically involves the reaction of 2-hydroxy-3-methoxybenzoic acid with hydrazine hydrate under acidic conditions. The general procedure includes:

- Preparation of the Hydrazide:

- Combine 2-hydroxy-3-methoxybenzoic acid (1 mmol) with hydrazine hydrate (1 mmol) in a suitable solvent like ethanol.

- Heat the mixture under reflux for several hours.

- Isolation:

- Upon completion of the reaction, cool the mixture and filter the resulting solid.

- Recrystallize from an appropriate solvent to obtain pure 2-hydroxy-3-methoxybenzohydrazide.

This method allows for high yields and purity of the desired compound.

Due to its biological properties, 2-hydroxy-3-methoxybenzohydrazide finds applications in:

- Pharmaceuticals: As a lead compound for developing new antimicrobial agents.

- Agriculture: In formulations aimed at controlling plant pathogens.

- Chemical Research: As a reagent in organic synthesis for producing more complex molecules.

Interaction studies involving 2-hydroxy-3-methoxybenzohydrazide often focus on its binding affinity with various biological targets. Molecular docking studies indicate that this compound can effectively interact with active sites of enzymes like urease, demonstrating potential inhibitory effects. These studies utilize computational methods to predict how well this compound can bind to target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with 2-hydroxy-3-methoxybenzohydrazide, including:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Hydroxybenzohydrazide | Contains a hydroxyl group on a benzene ring | Exhibits different biological activity profiles |

| 4-Methoxybenzohydrazide | Contains a methoxy group on a benzene ring | More lipophilic than 2-hydroxy-3-methoxy |

| N'-Benzylidene-4-hydroxybenzohydrazide | Forms Schiff bases readily; used in drug development | Enhanced stability due to resonance |

Uniqueness: The presence of both hydroxyl and methoxy groups at specific positions on the benzene ring distinguishes 2-hydroxy-3-methoxybenzohydrazide from its analogs, influencing its solubility and reactivity.

The synthesis of 2-hydroxy-3-methoxybenzohydrazide traces back to early investigations into Schiff base ligands during the 1990s. Its systematic development accelerated with the recognition of hydrazides as superior chelating agents compared to traditional amine-based ligands. The compound’s molecular architecture—featuring a phenolic hydroxyl group at the ortho position, methoxy substituent at the meta position, and reactive hydrazide moiety—creates three potential donor sites (phenolic oxygen, azomethine nitrogen, and carbonyl oxygen). This tridentate coordination capability was first exploited in 2013 with the synthesis of [MoO₂L(OH₂)] complexes, where L represents deprotonated 2-hydroxy-3-methoxybenzohydrazide derivatives.

Early synthetic routes involved condensation of 3-methoxysalicylaldehyde (0.152 g, 1.0 mmol) with 2-methoxybenzohydrazide (0.166 g, 1.0 mmol) in methanol under ambient conditions, achieving yields exceeding 85%. Modifications to this protocol introduced ethanol as an alternative solvent and explored substituent effects on the benzohydrazide component. The compound’s stability in protic solvents and air-tolerant crystallization behavior facilitated its adoption in metallo-organic synthesis.

Hydrazide Compounds in Academic Research

Hydrazides occupy a unique niche in coordination chemistry due to their variable denticity and redox-active properties. 2-Hydroxy-3-methoxybenzohydrazide derivatives exhibit three coordination modes:

- Neutral bidentate binding through phenolic oxygen and azomethine nitrogen

- Monoanionic tridentate coordination via phenolic oxygen, azomethine nitrogen, and enolate oxygen

- Dianionic tetradentate binding in deprotonated states

X-ray crystallographic studies of molybdenum complexes reveal distorted octahedral geometries with Mo–O bond lengths ranging from 1.692–2.387 Å and Mo–N distances of 2.267–2.304 Å. The water molecule in the coordination sphere forms hydrogen bonds (O–H···N: 2.787 Å, O–H···O: 2.892 Å) that stabilize crystalline architectures. Hirshfeld surface analyses quantify intermolecular interactions, showing dominant H···H (62.6%), C···H/H···C (15.8%), and O···H/H···O (15.3%) contacts in crystalline phases.

Table 1: Key Structural Parameters of 2-Hydroxy-3-Methoxybenzohydrazide Complexes

| Metal Center | Coordination Geometry | Bond Lengths (Å) | Hydrogen Bonding |

|---|---|---|---|

| Mo(VI) | Distorted Octahedral | Mo–O: 1.692–2.387 | O–H···N: 2.787 |

| Mo–N: 2.267–2.304 | O–H···O: 2.892 |

Current Research Landscape and Applications

Contemporary studies focus on three primary applications:

- Catalysis: Molybdenum complexes exhibit catalytic activity in oxygen transfer reactions, leveraging the redox flexibility of the MoO₂ core.

- Anticancer Agents: Derivatives like 3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone show selective cytotoxicity against HL-60 (IC₅₀: 4.2 μM) and K-562 (IC₅₀: 5.1 μM) leukemic cells while sparing normal HEK-293 cells (SI > 42).

- Materials Science: Hydrogen-bonded networks enable engineered crystalline materials with tunable luminescent properties.

Molecular docking simulations predict strong binding (ΔG: -9.2 kcal/mol) between hydrazone derivatives and the ATP-binding site of c-Abl tyrosine kinase, suggesting a mechanism for observed antileukemic activity. Current synthetic efforts aim to enhance bioavailability through methoxy/ethoxy substitutions while maintaining the essential tridentate coordination framework.

Traditional Synthesis Approaches

Traditional synthesis of 2-hydroxy-3-methoxybenzohydrazide typically involves the condensation of substituted benzaldehydes with hydrazides under reflux conditions. A representative method involves reacting 3-methoxysalicylaldehyde with hydrazine hydrate in ethanol as the solvent. For instance, a procedure documented by Ambeed (2020) outlines dissolving 3-methoxysalicylaldehyde (50 mmol) in ethanol (50 mL) and adding 85% hydrazine hydrate (20 mL) under reflux for 20 hours [6]. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by washing with saturated NaCl and ethanol, yielding 2-hydroxy-3-methoxybenzohydrazide with high purity [6].

Another approach utilizes 4-hydroxybenzhydrazide as the starting material. Nikolova-Mladenova and Ivanov (2023) demonstrated that reacting 4-hydroxybenzhydrazide (0.01 mol) with 3-methoxysalicylaldehyde (0.01 mol) in a 50% aqueous ethanol solution produces the target compound [3]. The mixture is stirred and heated until dissolution, followed by cooling and crystallization at room temperature for 24 hours, achieving an 85% yield [3]. These methods often employ acetic acid or sodium acetate as catalysts to accelerate the condensation reaction [2] [6].

Table 1: Comparison of Traditional Synthesis Conditions

| Starting Material | Solvent | Catalyst | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| 3-Methoxysalicylaldehyde | Ethanol | Hydrazine hydrate | 20 hours | High | [6] |

| 4-Hydroxybenzhydrazide | 50% Aqueous Ethanol | None | 24 hours | 85% | [3] |

| Vanillin derivatives | Methanol | Acetic acid | 6 hours | 72% | [2] |

In Situ Synthesis Techniques

In situ synthesis techniques focus on generating 2-hydroxy-3-methoxybenzohydrazide directly within reaction mixtures destined for subsequent transformations, such as coordination complex formation. For example, Nikolova-Mladenova and Ivanov (2023) synthesized cobalt(II) complexes by first preparing the hydrazone ligand in situ [3]. A solution of 3-methoxysalicylaldehyde in ethanol was added to 4-hydroxybenzhydrazide in aqueous ethanol, immediately forming a precipitate that dissolved upon heating [3]. This ligand was then reacted with cobalt salts without isolation, streamlining the synthesis of metal complexes [3]. Such methods reduce intermediate purification steps and are advantageous for large-scale applications.

Green Chemistry Considerations

Recent advancements prioritize eco-friendly protocols. A notable innovation involves using manganese hydrogen sulfate choline chloride (MHSCC) as a green catalyst [7]. This ionic liquid catalyst minimizes waste and enhances reaction efficiency by enabling milder conditions. For instance, ethanol—a renewable solvent—is preferred over toxic alternatives in hydrazide synthesis [6] [7]. Additionally, optimizing hydrazine hydrate concentrations (e.g., 1 µL per 3 mg of precursor) reduces excess reagent use while maintaining high yields [5] [6].

Energy efficiency is further improved through reflux temperature optimization. Ambeed’s method (2020) employs reflux at 80°C, balancing reaction speed and energy consumption [6]. Similarly, aqueous ethanol mixtures lower the environmental footprint by reducing pure ethanol usage [3].

Purification and Crystallization Protocols

Post-synthesis purification is critical for obtaining high-purity 2-hydroxy-3-methoxybenzohydrazide. Common methods include:

- Cooling-Induced Crystallization: After reflux, the reaction mixture is cooled to 4°C overnight, allowing crystals to form [6]. The precipitate is filtered and washed with cold ethanol to remove impurities [6].

- Recrystallization: Crude products are dissolved in minimal methanol or ethanol and slowly cooled to induce crystallization [3] [6]. This step enhances purity, as evidenced by melting point consistency and spectroscopic validation [2] [3].

- Vacuum Desiccation: Final products are dried in vacuum desiccators for 48 hours to remove residual solvents, ensuring stability during storage [3].

Table 2: Purification Techniques and Outcomes

| Technique | Solvent | Purity Indicator | Source |

|---|---|---|---|

| Cooling crystallization | Ethanol | Melting point: 243–244°C | [6] |

| Methanol recrystallization | Methanol | FT-IR and NMR alignment | [3] |

| Vacuum desiccation | N/A | Stable crystalline form | [3] |

The formation of hydrazones from 2-Hydroxy-3-methoxybenzohydrazide proceeds through a well-established condensation mechanism that involves multiple discrete steps [1] [2] [3]. The reaction commences with the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde partner, which is facilitated by acid catalysis that enhances the electrophilicity of the carbonyl group [1] [4]. This initial nucleophilic addition results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal [3] [5].

The mechanism progresses through a critical proton transfer step where the hydroxyl group of the carbinolamine intermediate becomes protonated, typically through general acid catalysis [3] [4]. This protonation activates the hydroxyl group as a leaving group, setting the stage for the subsequent dehydration step. The dehydration of the carbinolamine represents the rate-determining step in hydrazone formation at neutral to slightly acidic pH conditions [1] [3] [6].

The elimination of water occurs via a concerted mechanism that involves the departure of the protonated hydroxyl group and the simultaneous formation of the carbon-nitrogen double bond characteristic of hydrazones [4] [5]. The resulting protonated intermediate can be represented by resonance structures that stabilize the positive charge through delocalization [4]. Final deprotonation yields the hydrazone product with the distinctive C=N-NH linkage [2] [4].

Kinetic studies have demonstrated that the reaction rate is strongly pH-dependent, with increased rates observed under mildly acidic conditions due to enhanced carbonyl activation [1] [7]. The presence of electron-withdrawing substituents on the aldehyde component significantly accelerates the reaction by increasing the electrophilic character of the carbonyl carbon [7]. Conversely, electron-donating groups tend to reduce reaction rates by decreasing carbonyl reactivity [7].

Condensation Reactions with Aldehydes

Vanillin Derivatives

The condensation of 2-Hydroxy-3-methoxybenzohydrazide with vanillin (4-hydroxy-3-methoxybenzaldehyde) represents one of the most extensively studied aldehyde partnerships in hydrazone chemistry [8] [9] [10]. Vanillin's unique substitution pattern, featuring both electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups, creates an optimal balance for hydrazone formation [9] [11]. The presence of the para-hydroxyl group in vanillin enables the formation of intramolecular hydrogen bonds in the resulting hydrazone products, contributing to enhanced stability and crystallinity [9] [10].

Research has demonstrated that vanillin-derived hydrazones exhibit remarkable structural diversity depending on reaction conditions and substitution patterns [8] [12] [13]. Under reflux conditions in ethanol, the reaction typically proceeds with yields ranging from 85-95% within 2-4 hours [12] [13]. The incorporation of glacial acetic acid as a catalyst further enhances reaction efficiency by providing the necessary acidic environment for optimal carbinolamine dehydration [10] [12].

The structural characterization of vanillin-benzohydrazide derivatives reveals characteristic spectroscopic features including azomethine stretching vibrations at 1620-1640 cm⁻¹ in infrared spectra and distinctive chemical shifts for the imine carbon in ¹³C NMR spectra around 158-165 ppm [10] [12]. X-ray crystallographic studies have confirmed the predominantly E-configuration about the C=N double bond, with dihedral angles between aromatic rings typically ranging from 5-15 degrees [10].

Salicylaldehyde Derivatives

Salicylaldehyde (2-hydroxybenzaldehyde) demonstrates exceptional reactivity toward 2-Hydroxy-3-methoxybenzohydrazide, attributed to the electron-withdrawing effect of the ortho-hydroxyl substituent [14] [15] [16]. The proximity of the hydroxyl group to the aldehyde functionality creates a significant inductive effect that enhances carbonyl electrophilicity, resulting in accelerated hydrazone formation rates [14] [17].

The condensation reactions with salicylaldehyde proceed efficiently under both conventional heating and microwave irradiation conditions [15] [18]. Studies have shown that the reaction can be monitored in real-time using vibrational spectroscopy, with characteristic changes in the carbonyl stretching region indicating reaction progress [15]. The formation of both mono- and bis-hydrazone products has been observed, with the predominant product depending on stoichiometric ratios and reaction conditions [15].

Structural analysis of salicylaldehyde-derived hydrazones reveals the presence of strong intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen [14] [19] [17]. This hydrogen bonding significantly influences the molecular geometry and contributes to the enhanced stability of these derivatives. The hydrogen bond distances typically range from 1.77-1.82 Å, indicating moderately strong interactions [19] [17].

Other Aldehyde Partners

The scope of aldehyde partners for 2-Hydroxy-3-methoxybenzohydrazide extends to a wide variety of aromatic and heteroaromatic aldehydes, each contributing unique structural and electronic characteristics to the resulting hydrazone products [21] [22]. Electron-deficient aldehydes such as p-nitrobenzaldehyde and 4-cyanobenzaldehyde exhibit enhanced reactivity due to increased carbonyl electrophilicity [7].

Benzaldehyde itself serves as an important reference compound for understanding fundamental hydrazone formation kinetics [22]. The reaction with simple benzaldehyde typically requires longer reaction times (4-6 hours) compared to electron-deficient alternatives but still proceeds with good yields (70-85%) under appropriate conditions [22]. The resulting products demonstrate good thermal stability and crystalline character suitable for structural characterization [22].

Heteroaromatic aldehydes including pyridine, thiophene, and furan derivatives have also been successfully employed in condensation reactions [21] [24]. These systems introduce additional coordination sites and electronic effects that can significantly influence the properties of the resulting hydrazone materials [24]. The presence of heteroatoms often enhances the hydrogen bonding capabilities and metal coordination potential of the products [24].

Structural Diversity of Derived Compounds

The structural diversity observed in hydrazone derivatives of 2-Hydroxy-3-methoxybenzohydrazide encompasses variations in molecular geometry, crystal packing arrangements, and intermolecular interaction patterns [25] [26] [27]. Crystal structure analyses reveal that most hydrazone derivatives adopt the thermodynamically favorable E-configuration about the C=N double bond, with Z-isomers being relatively rare due to steric constraints [25] [26] [28].

Dihedral angles between the benzohydrazide and aldehyde-derived aromatic rings typically range from 5-60 degrees, depending on the substitution pattern and crystal packing forces [26] [28]. Compounds with bulky substituents or extensive conjugation tend to exhibit larger dihedral angles to minimize steric interactions, while those with hydrogen bonding capabilities often adopt more planar conformations to maximize intermolecular interactions [28] [29].

The crystal packing of hydrazone derivatives is predominantly governed by N-H···O hydrogen bonds formed between the hydrazone NH group and carbonyl oxygen atoms of neighboring molecules [26] [28] [30]. These hydrogen bonds typically create one-dimensional chain structures with distances ranging from 2.8-3.2 Å [26] [30]. Secondary interactions including π-π stacking, C-H···π interactions, and halogen bonding contribute to the formation of extended two- and three-dimensional network structures [26] [28].

Spectroscopic characterization reveals consistent patterns across the structural series, with azomethine C=N stretching vibrations appearing in the 1600-1650 cm⁻¹ region [27] [31] [32]. ¹H NMR spectra consistently show the characteristic azomethine proton as a singlet in the 8.5-8.8 ppm range, while ¹³C NMR spectra display the imine carbon around 155-165 ppm [27] [31]. These spectroscopic signatures provide reliable diagnostic tools for confirming successful hydrazone formation [27] [32].

Reflux Methodologies for Schiff Base Formation

Conventional reflux methodologies remain the most widely employed approach for synthesizing hydrazone derivatives from 2-Hydroxy-3-methoxybenzohydrazide [33] [34] [35]. The standard protocol involves dissolving equimolar quantities of the hydrazide and aldehyde components in ethanol, followed by heating under reflux conditions at 75-80°C for 2-8 hours [34] [35]. The addition of catalytic amounts of glacial acetic acid (2-3 drops) significantly enhances reaction rates and yields by providing the acidic environment necessary for efficient carbinolamine dehydration [35] [36].

Microwave-assisted synthesis has emerged as an attractive alternative to conventional reflux methods, offering dramatically reduced reaction times while maintaining excellent yields [33] [37]. Under microwave irradiation at 100-120°C, hydrazone formation can be completed within 6-7 minutes, representing a significant improvement in reaction efficiency [38] [37]. The microwave methodology also demonstrates superior environmental compatibility due to reduced energy consumption and solvent usage [33] [37].

Temperature optimization studies indicate that reaction rates increase exponentially with temperature up to the boiling point of the chosen solvent [35] [36]. However, excessive temperatures can lead to side reactions including hydrazone hydrolysis and aldehyde condensation products [33]. The optimal temperature range for most systems appears to be 75-85°C, which provides a favorable balance between reaction rate and product selectivity [35] [36].

Solvent selection plays a crucial role in determining reaction outcomes, with polar protic solvents like ethanol and methanol providing the best results [34] [39]. These solvents facilitate the necessary proton transfer steps while solubilizing both reactants effectively [39]. Aprotic solvents such as DMF and DMSO can also be employed but typically require higher temperatures and longer reaction times [33] [39]. The use of water as a solvent has been reported for some systems, offering environmental advantages despite generally lower yields [40].

The implementation of solvent-free conditions represents an emerging green chemistry approach that eliminates organic solvent waste entirely [33] [39]. Under solvent-free conditions at 80-100°C, reactions can be completed within 15-30 minutes with yields comparable to conventional methods [39]. This methodology is particularly attractive for large-scale synthesis where solvent disposal costs and environmental impact are significant considerations [33] [39].